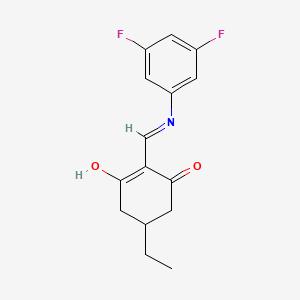

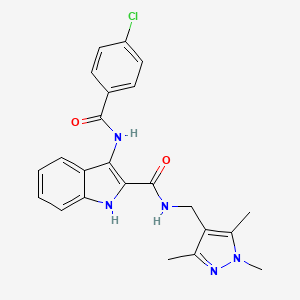

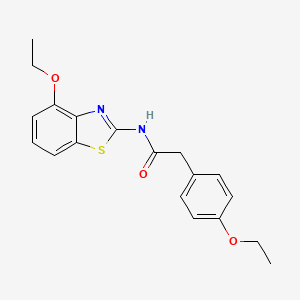

![molecular formula C13H24N2O2 B2365221 Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate CAS No. 1333384-66-9](/img/structure/B2365221.png)

Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate, also known as TAC, is a compound used in scientific research for its potential therapeutic properties. TAC is a bicyclic compound that contains a carbamate functional group and an amino group. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

科学的研究の応用

Drug Discovery and Medicinal Chemistry

The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure found in several bioactive natural products and drug candidates. Researchers have explored its potential for drug development. For instance, the compound LMV-601 and AMG 221 contain this structural motif . Investigating the interactions of Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate with biological targets could lead to novel drug candidates.

Enantioselective Synthesis

Bicyclo[2.2.1]heptanes serve as valuable chiral building blocks. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is crucial for synthesizing biologically significant molecules. Researchers have used this scaffold as a basis for asymmetric synthesis and catalysis. Notably, bornanesultam , dibenzyldiene , and diphonane are effective chiral ligands for transition-metal catalysis .

Rho-Associated Protein Kinase Inhibitors

The compound tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate contains a key structural motif found in inhibitors of rho-associated protein kinase (ROCK). ROCK inhibitors have therapeutic potential in various diseases, including cancer, cardiovascular disorders, and neurological conditions .

Catalysis and Synthetic Chemistry

Researchers have explored the use of bicyclo[2.2.1]heptanes in catalytic reactions. The organocatalytic formal [4 + 2] cycloaddition reaction enables rapid access to a diverse range of bicyclo[2.2.1]heptane-1-carboxylates. This method allows for enantioselective synthesis from simple starting materials under mild conditions .

Bridgehead-Functionalized Bicyclo[2.2.1]heptanes

The absence of methods for direct access to bicyclo[2.2.1]heptanes with a functionalized bridgehead has motivated research in this area. The synthetic approach via a formal [4 + 2] cycloaddition reaction provides a route to such compounds. The carboxylate group within the bicyclo[2.2.1]heptane structure allows for further transformations .

Chiral Auxiliary

The compound bornanesultam , a well-known chiral auxiliary, demonstrates the utility of bicyclo[2.2.1]heptanes in asymmetric synthesis. Researchers continue to explore novel approaches to harness the chiral properties of this scaffold .

特性

IUPAC Name |

tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-6-4-12(8-13,9-14)5-7-13/h4-9,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMYUYPOQOYECS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

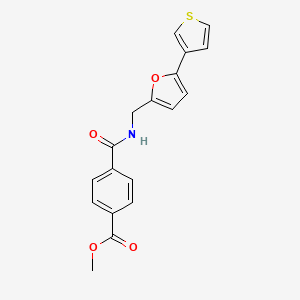

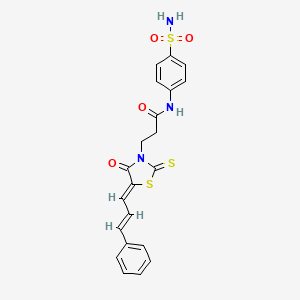

![N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2365144.png)

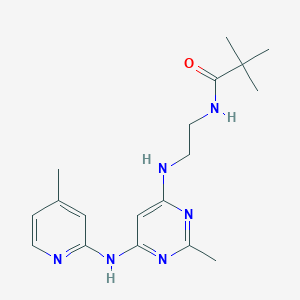

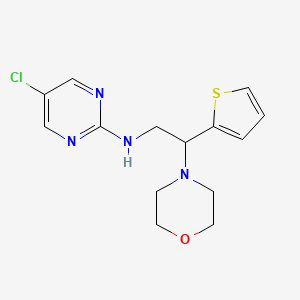

![3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2365148.png)

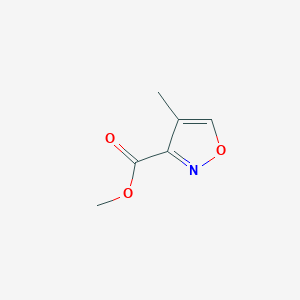

![Potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate](/img/structure/B2365150.png)

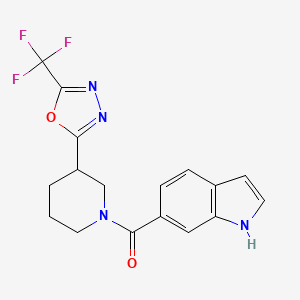

![3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2365161.png)